
(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid. It is a cyclic derivative of alanine and has a unique structure due to the presence of a cyclopentene ring. ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
ACPC acts as a partial agonist at the glycine site of the NMDA receptor, which enhances glutamatergic neurotransmission. ACPC also acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. ACPC has been shown to increase the binding affinity of glycine to the NMDA receptor, which increases the activity of the receptor.
Biochemical and Physiological Effects:
ACPC has been shown to enhance cognitive function and memory in animal models. ACPC has also been shown to reduce anxiety and depression-like behavior in animal models. ACPC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
ACPC has several advantages for lab experiments, including its ability to enhance glutamatergic neurotransmission and modulate the NMDA receptor. ACPC also has a unique structure due to the presence of a cyclopentene ring, which may provide additional opportunities for drug design. However, ACPC has some limitations for lab experiments, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on ACPC, including its potential therapeutic applications in various neurological and psychiatric disorders. ACPC may also have potential applications in drug design and development. Further research is needed to determine the optimal dosage and administration of ACPC, as well as its potential side effects. Additionally, future research should focus on the mechanisms underlying the effects of ACPC on cognitive function, memory, anxiety, and depression-like behavior.
Synthesemethoden
ACPC can be synthesized through various methods, including the Strecker synthesis, the Pinner reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the corresponding amino acid. The Pinner reaction involves the reaction of an amide with an alkyl halide and a Lewis acid, followed by hydrolysis to yield the corresponding amino acid. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed dehydration to yield the corresponding amino acid.
Wissenschaftliche Forschungsanwendungen
ACPC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. ACPC has been shown to enhance glutamatergic neurotransmission, which is involved in learning and memory processes. ACPC has also been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal survival.
Eigenschaften
CAS-Nummer |
156292-40-9 |
|---|---|
Produktname |
(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h2,5-6H,3,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
MZKAIPSOMHSQTP-RITPCOANSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@H](C1)N)C(=O)O |
SMILES |
CC1=CC(C(C1)N)C(=O)O |
Kanonische SMILES |
CC1=CC(C(C1)N)C(=O)O |
Synonyme |
2-Cyclopentene-1-carboxylicacid,5-amino-3-methyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





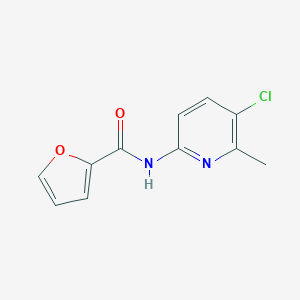
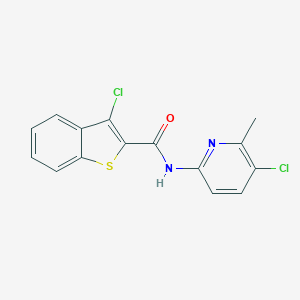
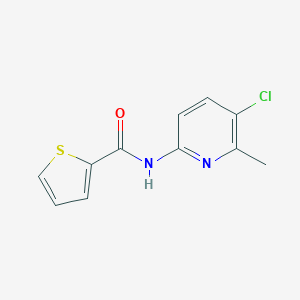




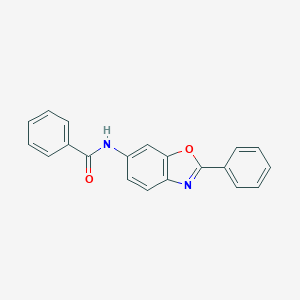
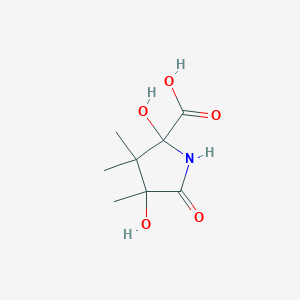
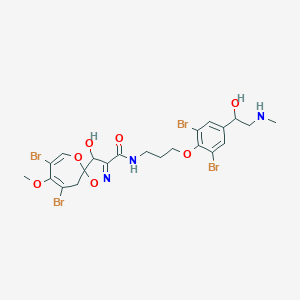

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)